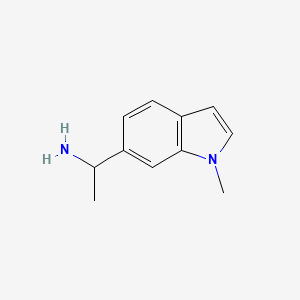

1-(1-Methylindol-6-yl)ethanamine

Description

Properties

IUPAC Name |

1-(1-methylindol-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)10-4-3-9-5-6-13(2)11(9)7-10/h3-8H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGONSSKVZPJXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494158-83-6 | |

| Record name | 1-(1-methyl-1H-indol-6-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 1 1 Methylindol 6 Yl Ethanamine and Congeners

Established Reaction Pathways for Indole (B1671886) Ethanamine Core Formation

The traditional synthesis of the indole ethanamine core relies on a series of well-established and reliable chemical reactions. These methods, while effective, often involve multiple steps and the use of classical reagents.

Indole Ring System Construction (e.g., Fischer Indole Synthesis principles)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the creation of substituted indoles. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as boron trifluoride and zinc chloride, being commonly employed. wikipedia.orgtcichemicals.com

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.orgnih.gov A significant advantage of this method is the ability to perform it as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com

For the synthesis of a 6-substituted indole, a para-substituted phenylhydrazine would be the logical starting material. For instance, the synthesis of 6-formyl-1-methylindole has been achieved starting from 6-bromoindole (B116670), which is first N-methylated and then subjected to conditions that introduce the formyl group. prepchem.com

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description | References |

|---|---|---|

| Reaction Type | Ring-forming reaction | wikipedia.org |

| Reactants | (Substituted) phenylhydrazine and an aldehyde or ketone | thermofisher.comwikipedia.orgtcichemicals.com |

| Conditions | Acidic (Brønsted or Lewis acids) | thermofisher.comwikipedia.orgtcichemicals.com |

| Key Intermediate | Phenylhydrazone | wikipedia.orgbyjus.com |

| Mechanism Highlight | nih.govnih.gov-sigmatropic rearrangement | wikipedia.orgnih.gov |

| Versatility | Can be performed as a one-pot synthesis | thermofisher.combyjus.com |

Ethanamine Side Chain Introduction via Reductive Amination

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it ideal for introducing the ethanamine side chain onto an indole scaffold. This reaction typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent.

In the context of synthesizing 1-(1-methylindol-6-yl)ethanamine, a suitable precursor would be 1-methylindole-6-carbaldehyde. This aldehyde can react with an amine source, such as ammonia or a protected amine, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired ethanamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. researchgate.netorganic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, an in situ-generated amorphous cobalt catalyst has been shown to effectively catalyze the reductive amination of aldehydes and ketones using molecular hydrogen as the reductant and aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org This method offers high selectivity and a broad substrate scope. organic-chemistry.org

N-Methylation and C-Methylation Techniques on Indole Derivatives

The introduction of a methyl group at the nitrogen (N-methylation) or a carbon atom (C-methylation) of the indole ring is a critical step in the synthesis of many indole derivatives.

N-Methylation: Classical methods for N-methylation of indoles often employ methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base such as sodium hydride or potassium hydroxide. researchgate.netcas.cz However, these reagents are often toxic and their use on a large scale presents safety and environmental concerns. researchgate.net

A greener alternative that has gained traction is the use of dimethyl carbonate (DMC) as a methylating agent. researchgate.netgoogle.com DMC is less toxic and more environmentally friendly. The N-methylation of various indole substrates, including those with electron-withdrawing groups, has been successfully achieved in high yields using DMC in the presence of a base like potassium carbonate. researchgate.netgoogle.com Another modern approach utilizes phenyl trimethylammonium iodide as a safe and easy-to-handle solid methylating agent, which provides excellent monoselectivity for N-methylation. nih.govacs.org

C-Methylation: Direct C-methylation of the indole ring is more challenging due to the potential for multiple reaction sites. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for site-selective C-methylation. For instance, a direct C-2 methylation of indoles has been developed using a palladium catalyst with a removable N-pyrimidyl directing group. rsc.orgnih.gov

Bio-inspired approaches have also been explored. S-adenosyl methionine (SAM)-dependent methyltransferases have been identified that can perform stereo- and regioselective methylation at the C3 position of various indoles. nih.gov

Contemporary Synthetic Approaches and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. This has led to the exploration of novel techniques for the synthesis of indole derivatives, including mechanochemistry and advanced catalytic systems.

Mechanochemical Synthesis Applications

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, aligns well with the principles of green chemistry. This technique has been successfully applied to the synthesis of indole derivatives. For example, a mechanochemical indole synthesis has been developed using a rhodium(III)-catalyzed C–H bond functionalization in a planetary ball mill. rsc.org This solvent-free method does not require external heating and utilizes only catalytic amounts of copper(II) acetate (B1210297) with dioxygen as the terminal oxidant. rsc.org

Another green approach involves the grinding method for the condensation of carbonyl compounds with 3-(1-hydrazineylideneethyl)-1H-indole to produce azine derivatives. mdpi.com This method is simple, efficient, and proceeds in high yields with just a drop of acetic acid as a catalyst. mdpi.com

Catalytic Organic Transformations (e.g., Brønsted Acid and Bio-inspired Catalysis)

Brønsted Acid Catalysis: Brønsted acids have proven to be effective catalysts for various transformations involving indoles. They can activate both the indole nucleus and electrophilic partners, facilitating reactions such as Friedel-Crafts alkylations and cyclizations. nih.govsc.edunih.gov For instance, a metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles has been developed using a catalytic amount of a Brønsted acid. frontiersin.orgfrontiersin.org This method allows for the selective reaction of β,γ-unsaturated α-ketoesters at the C6 position of the indole. frontiersin.orgfrontiersin.org

Bio-inspired Catalysis: Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of many complex indole alkaloids involves intricate enzymatic cascades that chemists aim to mimic. nih.govacs.org Bio-inspired syntheses often employ divergent strategies where a common intermediate is transformed into multiple, structurally diverse products. nih.gov

For example, a bio-inspired total synthesis of the dimeric indole alkaloid (+)-haplophytine was achieved through a direct coupling of two complex fragments via a Friedel-Crafts reaction, followed by a late-stage oxidative rearrangement. nih.gov Another approach utilized an electrochemical oxidation strategy, where tuning the redox mediator allowed for the divergent synthesis of mavacurane- and akuammiline-type alkaloid frameworks from a common precursor. chemrxiv.org Furthermore, photoredox catalysis has emerged as a powerful tool, enabling radical cascade reactions for the collective synthesis of a large number of monoterpene indole alkaloids. acs.org

Table 2: Comparison of Traditional and Contemporary Synthetic Methods

| Method Type | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (e.g., Fischer Indole) | Well-established, reliable, often multi-step | High yields for many substrates, predictable outcomes | Use of harsh reagents, potential for byproducts, may not be atom-economical |

| Contemporary (e.g., Mechanochemistry, Catalysis) | Focus on green chemistry, novel reaction pathways, often catalytic | Milder conditions, solvent-free or reduced solvent, high atom economy, novel reactivity | May require specialized equipment, catalyst development can be complex |

Stereoselective Synthesis and Regioisomeric Control in this compound Synthesis

The creation of a single, desired enantiomer of this compound necessitates a synthetic approach that is both stereoselective and regioselective. The key hurdles lie in introducing the ethanamine substituent specifically at the C6 position of the indole ring and controlling the chirality at the benzylic carbon of the side chain.

A plausible and effective strategy commences with a pre-functionalized indole derivative, thereby ensuring the correct regiochemistry from the outset. A key intermediate in this approach is a C6-substituted indole, such as 6-bromoindole. This starting material allows for the sequential introduction of the N-methyl group and the ethanamine side chain.

A synthetic pathway can be envisioned as follows:

N-Methylation: The synthesis of 6-bromo-1-methylindole is a critical first step. This can be achieved by treating 6-bromoindole with a methylating agent like iodomethane (B122720) in the presence of a base such as sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF). prepchem.com

Introduction of the Acetyl Group: The 6-bromo-1-methylindole can then be converted to 6-acetyl-1-methylindole. This transformation can be accomplished through a lithium-halogen exchange followed by reaction with a suitable acetylating agent. For instance, treatment with n-butyllithium at low temperatures would generate the 6-lithio-1-methylindole species, which can then be quenched with N,N-dimethylacetamide to afford the desired ketone. A related transformation, the synthesis of 6-formyl-1-methylindole from 6-bromo-1-methylindole, has been documented and proceeds via lithiation followed by formylation with DMF. prepchem.com

Asymmetric Reduction of the Ketone: The resulting 6-acetyl-1-methylindole is a prochiral ketone, and its asymmetric reduction is a pivotal step for establishing the stereocenter of the final product. Several methods can be employed for this purpose:

Catalytic Asymmetric Hydrogenation: Utilizing chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can facilitate the enantioselective reduction of the ketone to the corresponding chiral alcohol.

Enzymatic Reduction: Ketoreductases (KREDs) are highly efficient and enantioselective biocatalysts for the reduction of ketones to alcohols. Screening a library of KREDs can identify an enzyme that provides high conversion and enantiomeric excess for the desired alcohol enantiomer.

Conversion of the Chiral Alcohol to the Amine: The chiral alcohol can be converted to the target amine with retention of stereochemistry. This can be achieved through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

An alternative to asymmetric reduction is chiral resolution of the racemic this compound. This involves the separation of the enantiomers of the final product or a late-stage intermediate. nih.gov Common methods include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, forms diastereomeric salts which can often be separated by crystallization due to their different solubilities. researchgate.net

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

The regioselectivity of the synthesis is primarily dictated by the choice of the starting material. The use of 6-substituted indoles ensures that the functionalization occurs at the desired position. Modern synthetic methods also allow for the direct C-H functionalization of the indole ring at the C6 position, although this can sometimes lead to mixtures of regioisomers. nih.govfrontiersin.orgnih.gov For instance, directing groups on the indole nitrogen can be employed to guide metal catalysts to the C6 position for subsequent cross-coupling reactions. nih.gov

Below is a data table summarizing a potential synthetic sequence and the key transformations involved.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | N-Methylation of 6-bromoindole | Iodomethane, Sodium Hydride, DMF | Ensures the presence of the N-methyl group. |

| 2 | Acetylation at C6 | n-Butyllithium, N,N-dimethylacetamide, -78 °C | Establishes the acetyl precursor for the ethanamine side chain. |

| 3 | Asymmetric Reduction | Chiral Ru/Rh catalyst + H₂, or Ketoreductase | Critical for establishing the desired stereochemistry. |

| 4 | Conversion to Amine | 1. TsCl, Pyridine; 2. NH₃ | Converts the chiral alcohol to the target amine with retention of configuration. |

| Alt. 3/4 | Chiral Resolution | Chiral acid (e.g., Tartaric acid) or Chiral HPLC | Separates the enantiomers of the racemic amine. |

Table 1: Proposed Synthetic Route and Key Considerations for this compound

Structure Activity Relationship Sar and Structural Biology Investigations of 1 1 Methylindol 6 Yl Ethanamine Analogs

Elucidation of Structural Determinants for Molecular Recognition

Molecular recognition is a highly specific process governed by the three-dimensional arrangement of atoms and the distribution of electronic charge within both the ligand and its binding site. For 1-(1-methylindol-6-yl)ethanamine analogs, key structural features, including the methylation at the N1 position of the indole (B1671886) ring, the configuration of the ethanamine side chain, and the nature of other substituents on the indole nucleus, are critical determinants of their interaction with biological targets.

Impact of N1-Methylation on Molecular Interactions

The methylation of the indole nitrogen (N1 position) is a significant structural modification that can profoundly influence the compound's biological activity. The N-H bond in an unsubstituted indole is acidic and can act as a hydrogen bond donor. chemrxiv.org Replacing this hydrogen with a methyl group, as in this compound, removes this hydrogen bond donating capability and introduces a lipophilic group. This seemingly minor change can have strong effects on molecular interactions and biological function. nih.gov

The presence of the N1-methyl group can:

Alter Binding Mode: By preventing hydrogen bond donation, the methyl group forces different orientations of the ligand within the binding pocket, potentially favoring interactions with hydrophobic residues.

Enhance Metabolic Stability: The N-H bond can be a site for metabolic modification. N-methylation can block this metabolic pathway, often leading to an improved pharmacokinetic profile.

Influence Receptor Selectivity: The subtle change in size and electronic properties from H to CH₃ can be enough to enhance binding affinity for one receptor subtype over another. In some contexts, the addition of a methyl group can dramatically increase binding affinity, a phenomenon sometimes referred to as the "magic methyl" effect.

Role of the Ethanamine Side Chain Configuration

The ethanamine side chain is a crucial pharmacophoric element, containing a basic nitrogen atom that is typically protonated at physiological pH. This positive charge often allows for a key ionic interaction or hydrogen bonding with an acidic amino acid residue (e.g., aspartate, glutamate) in the target's binding site.

The configuration and flexibility of this side chain are critical for optimal positioning and interaction. nih.gov

Conformational Flexibility: The ethyl linker allows for rotation, enabling the amine group to adopt various positions relative to the indole ring. However, this flexibility can be entropically unfavorable upon binding. Studies have shown that restricting the side chain's conformation can lead to significant changes in binding affinity and selectivity. nih.gov

Orientation: The orientation of the side chain relative to the plane of the indole ring is a key factor. For some bioactive molecules, an orthogonal orientation of the ethylamine (B1201723) side chain to the aromatic ring is observed in their bound state. researchgate.net

Interaction with the Backbone: Beyond specific interactions with side chains of the target protein, interactions between the ligand's side chain and the protein's backbone play a major, often dominant, role in stabilizing the bound complex. nih.gov These side-chain-backbone interactions can be more significant than side-chain-side-chain interactions in achieving stable binding. nih.gov

Research on conformationally restricted analogs has demonstrated that preventing the rotation of the aminoalkyl side chain directly affects binding affinity, indicating that a specific "anti" or "syn" conformation may be required for optimal interaction with the target protein. nih.gov

Positional and Electronic Effects of Indole Ring Substituents

Substituents on the benzene (B151609) portion of the indole ring can dramatically alter the molecule's electronic properties and steric profile, thereby influencing binding affinity and functional activity. The indole ring itself is an electron-rich system, making it a highly reactive and versatile scaffold in drug design. nih.govnih.gov

The nature and position of substituents are critical:

Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs): An EDG (like -OH, -OCH₃) increases the electron density of the indole ring, while an EWG (like -CN, -NO₂) decreases it. nih.gov This modulation of the ring's electronic character affects its ability to participate in π-π stacking, cation-π, and other electronic interactions with the target. A general trend is that an EWG shifts the maximum absorbance wavelength (λmax) to the red, while an EDG does the opposite. nih.gov

Positional Isomerism: The specific position of a substituent (e.g., at C4, C5, C6, or C7) is crucial. Computational studies show that even small substitutions on the 6-membered ring of indole can have a significant effect on the ground state electronic structure. chemrxiv.org For instance, studies on mithramycin analogs revealed that methylation at the C5, C6, or C7 position of the indole ring led to distinct conformations, DNA binding functions, and cytotoxicity profiles. nih.gov Specifically, the MTM SA-5-methyl-Trp analog emerged as the most selective. nih.gov Similarly, in a series of serotonin (B10506) transporter ligands, halogen substitution at the C5 position with fluorine or bromine resulted in increased affinity compared to unsubstituted analogs. nih.gov

The following table summarizes the general effect of substituent electronic properties on the indole ring.

| Substituent Type | Example Groups | General Effect on Indole Ring | Impact on Molecular Interactions |

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃, -NH₂ | Increases electron density | Enhances cation-π interactions |

| Electron-Withdrawing (EWG) | -CN, -NO₂, -CHO, Halogens (F, Cl, Br) | Decreases electron density | Modulates hydrogen bonding and dipole interactions |

These electronic effects, combined with steric factors, allow for the fine-tuning of a compound's activity. For example, a primary SAR study on certain indole ethylamine derivatives found that a C6-Br substitution significantly enhanced bioactivity. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Driven Ligand Design

To systematize the vast amount of data generated from SAR studies, computational methods like Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are employed. vanderbilt.edu These approaches aim to build mathematical models that correlate the chemical structure of compounds with their biological activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques analyze the steric, electrostatic, and hydrophobic fields surrounding a set of aligned molecules to identify which properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on indole derivatives acting as phosphodiesterase IV inhibitors identified key features that could be used to design new, more potent analogs. nih.gov The resulting models showed good predictive power, allowing for the estimation of affinity prior to synthesis. nih.gov

Cheminformatics serves a broader role in the design process. researchgate.net It involves:

Virtual Screening: Using computational models to search large chemical databases for molecules that are likely to be active at a specific target.

Diversity Analysis: Ensuring that a library of synthesized compounds covers a wide range of chemical space to maximize the chances of finding active hits. mdpi.com

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule before it is synthesized, helping to prioritize compounds with better drug-like properties. researchgate.net

For indole ethylamine analogs, these computational tools can guide the selection of substituents and structural modifications to optimize binding affinity and selectivity, thereby accelerating the drug discovery process. mdpi.comnih.gov

Conformational Landscape and Dynamic Behavior in Target Binding

A ligand and its target are not static entities; they are dynamic and flexible. The process of binding involves conformational changes in both partners. Understanding the conformational landscape of the ligand—the ensemble of its accessible low-energy shapes—and its dynamic behavior upon binding is crucial for a complete picture of molecular recognition.

The flexibility of the ethanamine side chain in this compound analogs means the molecule can exist in multiple conformations in solution. However, upon binding to its target, it must adopt a specific "bioactive conformation." The energy difference between the molecule's lowest energy state in solution and its bioactive conformation is a key factor in binding affinity.

Introducing conformational restrictions, for example by creating a rigid bicyclic structure, can pre-organize the molecule into a shape that is closer to the bioactive conformation. nih.gov This can lead to higher affinity by reducing the entropic penalty of binding. However, if the restriction forces a conformation that is incompatible with the binding site, affinity will be lost. This strategy has been used to probe the required shape of ligands for various receptors, revealing that even subtle differences in how the conformation is restricted can lead to different biological profiles. nih.gov

Advanced Theoretical and Computational Chemistry Investigations

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as 1-(1-Methylindol-6-yl)ethanamine, and a target protein. For instance, in silico docking studies on various indole (B1671886) derivatives have been successfully employed to predict their binding affinities and interaction modes with enzymes like Plasmodium falciparum adenylosuccinate lyase (PfADSL) and cyclooxygenase (COX) enzymes. isfcppharmaspire.comnih.gov

Molecular dynamics (MD) simulations further enhance this understanding by providing a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. nih.gov For this compound, a hypothetical docking study against a relevant biological target, such as a specific receptor or enzyme, could be performed. The results would typically be presented in a table format, detailing the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 82, PHE 210, LEU 354 |

| Hydrogen Bonds | 1 (with TYR 82) |

| Hydrophobic Interactions | 5 |

This table is illustrative and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For indole derivatives, these calculations can elucidate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. researchgate.net

Studies on the thermochemical properties and dehydrogenation thermodynamics of indole derivatives have utilized high-level quantum-chemical methods to determine enthalpies of formation and Gibbs energies, providing insights into their stability and reaction thermodynamics. acs.org Similarly, the atmospheric oxidation mechanism and kinetics of indole have been investigated through computational studies, revealing the energetics of different reaction pathways. copernicus.org For this compound, quantum chemical calculations could predict its molecular geometry, charge distribution, and the energy barriers for various chemical reactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -0.9 |

| Dipole Moment (Debye) | 2.1 |

| Total Energy (Hartree) | -550.2 |

This table is illustrative and does not represent actual experimental data.

Computational Prediction of Metabolic Sites and Pathways

Predicting the metabolic fate of a new chemical entity is a critical step in drug development. Computational tools can predict the sites on a molecule most likely to undergo metabolism by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.govnih.gov These predictions are often based on rule-based systems or machine learning models trained on extensive experimental data. nih.gov For this compound, in silico tools could identify potential sites of oxidation, N-dealkylation, or other metabolic transformations. This information is invaluable for anticipating potential metabolites and understanding the compound's pharmacokinetic profile.

Table 3: Predicted Sites of Metabolism for this compound

| Atom/Group | Predicted Metabolic Reaction | Likelihood Score |

| N-methyl group | N-dealkylation | High |

| Ethylamine (B1201723) side chain | Deamination | Medium |

| Indole ring C5-position | Hydroxylation | Low |

This table is illustrative and does not represent actual experimental data.

In Silico Screening and Predictive Model Development for Biological Activity

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. frontiersin.org For novel compounds like this compound, its structural features can be compared against pharmacophore models of known active compounds to predict its potential biological targets.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models, often built using machine learning algorithms, can then be used to predict the activity of new compounds. nih.gov For indole derivatives, QSAR studies have been used to predict antibacterial activity. nih.gov A predictive model could be developed for a specific biological activity by training it on a dataset of known indole derivatives, and then used to estimate the potential activity of this compound.

Table 4: Hypothetical QSAR Model Prediction for this compound

| Biological Activity | Predicted pIC50 | Confidence Score |

| Anti-inflammatory (COX-2 inhibition) | 6.2 | 0.85 |

| Antibacterial (S. aureus) | 5.5 | 0.78 |

This table is illustrative and does not represent actual experimental data.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectroscopy would be utilized to provide a complete picture of the atomic framework of 1-(1-Methylindol-6-yl)ethanamine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus establishing the connectivity of the proton-bearing carbons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon signals would help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, methyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to further elucidate the precise connectivity between protons and carbons, confirming the substitution pattern on the indole (B1671886) ring and the structure of the ethanamine side chain.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | H-4 |

| ~7.4 | s | 1H | H-7 |

| ~7.1 | d | 1H | H-2 |

| ~6.9 | dd | 1H | H-5 |

| ~6.5 | d | 1H | H-3 |

| ~4.1 | q | 1H | CH-NH₂ |

| ~3.8 | s | 3H | N-CH₃ |

| ~1.5 | d | 3H | CH-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~137 | C-7a |

| ~130 | C-3a |

| ~128 | C-2 |

| ~121 | C-6 |

| ~120 | C-4 |

| ~119 | C-5 |

| ~109 | C-7 |

| ~101 | C-3 |

| ~50 | CH-NH₂ |

| ~33 | N-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₄N₂.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule and confirm the presence of key structural motifs, such as the methylindole core and the ethanamine side chain.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 175.1230 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Key expected vibrational frequencies would include N-H stretching vibrations for the primary amine, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching vibrations for the indole ring, and C-N stretching vibrations.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium to strong | C=C stretch (indole ring) |

| 1650-1550 | Medium | N-H bend (primary amine) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any potential impurities. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

The retention time (tᵣ) of the compound is a characteristic property under a specific set of chromatographic conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While primary amines can sometimes be challenging to analyze by GC due to their polarity and potential for peak tailing, a suitable method could be developed. This might involve derivatization of the amine group to a less polar functional group to improve its chromatographic behavior.

The retention time in GC is a key parameter for identification. Purity assessment is performed similarly to HPLC by comparing the peak area of the target compound to the total peak area.

Typical GC Parameters for Analysis of this compound (or its derivative)

| Parameter | Value |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and versatile method for the qualitative analysis of this compound. Its primary applications in this context include real-time monitoring of the progress of a chemical reaction and guiding the preliminary separation of the target compound from a reaction mixture. researchgate.netyoutube.comthieme.de

Reaction Monitoring: During the synthesis of this compound, TLC allows chemists to track the conversion of starting materials into the final product. youtube.com By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals alongside spots of the pure starting material(s) and a reference standard of the product, the reaction's progress can be visualized. researchgate.netyoutube.com A successful reaction is indicated by the gradual disappearance of the starting material spot(s) and the concurrent appearance and intensification of the product spot. The reaction is typically considered complete when the starting material spot is no longer detectable.

Preliminary Separation and Method Development: TLC is an invaluable tool for developing optimal conditions for larger-scale purification techniques like column chromatography. By testing various solvent systems (mobile phases), a system that provides good separation between the desired product and any impurities or unreacted starting materials can be identified. The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to evaluate the separation. Different solvent systems will yield different Rƒ values, and a system that gives a well-resolved spot for the target compound (typically with an Rƒ value between 0.3 and 0.5) is often chosen for subsequent purification. For indole alkaloids and related amine compounds, common mobile phases consist of a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate (B1210297) or methanol, sometimes with a small amount of a basic modifier like triethylamine to prevent spot tailing. nih.gov

Table 1: Hypothetical TLC Separation of this compound

This table illustrates representative Rƒ values for the target compound and a potential precursor in different solvent systems. Visualization is typically achieved under UV light (254 nm) or by using a chemical stain.

| Compound | Mobile Phase (v/v) | Rƒ Value | Visualization Method |

| Precursor (e.g., 1-Methyl-6-acetylindole) | Hexane:Ethyl Acetate (7:3) | 0.65 | UV Light (254 nm) |

| This compound | Hexane:Ethyl Acetate (7:3) | 0.20 | UV Light, Vanillin-Sulfate Stain |

| Precursor (e.g., 1-Methyl-6-acetylindole) | Dichloromethane:Methanol (95:5) | 0.80 | UV Light (254 nm) |

| This compound | Dichloromethane:Methanol (95:5) | 0.45 | UV Light, Vanillin-Sulfate Stain |

Coupled Analytical Techniques for Comprehensive Analysis

For unambiguous structural confirmation and precise quantification, more powerful coupled analytical techniques are required. These "hyphenated" methods combine the separation power of chromatography with the detection and identification capabilities of spectrometry. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of substances in complex mixtures. nih.gov The method first separates the components of a sample using high-performance liquid chromatography (HPLC). The separated components then enter a tandem mass spectrometer, which consists of two mass analyzers in series. The first analyzer selects the protonated molecule of this compound (the precursor ion). This ion is then fragmented, and the second analyzer detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for accurate quantification even at very low concentrations, with limits of detection often in the nanogram per milliliter (ng/mL) range. nih.govsemanticscholar.org

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Chromatographic Column | C18 (e.g., 4.6 x 150 mm, 1.8 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of the analyte from the column |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of charged molecules (ions) |

| Precursor Ion (Q1) | m/z 189.139 | Mass-to-charge ratio of the protonated parent molecule |

| Product Ion 1 (Q3) | m/z 172.112 | Fragment for quantification (loss of NH₃) |

| Product Ion 2 (Q3) | m/z 144.081 | Fragment for confirmation (loss of C₂H₅N) |

GC-MS/IR (Gas Chromatography-Mass Spectrometry/Infrared Spectroscopy): The coupling of gas chromatography with both mass spectrometry and infrared spectroscopy provides complementary data for robust structural elucidation. GC separates volatile compounds, which are then analyzed sequentially by MS and a vapor-phase IR detector. While GC-MS is a standard technique for identifying compounds based on their mass spectra and retention times oup.comnotulaebotanicae.ronih.gov, it can sometimes be difficult to distinguish between structural isomers that produce similar fragmentation patterns. researchgate.net The addition of an IR detector helps to resolve this ambiguity, as isomers often have unique vapor-phase IR spectra that act as a molecular fingerprint, providing definitive information about the specific arrangement of functional groups. researchgate.net

Table 3: Predicted GC-MS/IR Data for this compound

| Technique | Parameter | Predicted Observation | Significance |

| GC-MS (EI) | Major Fragment 1 | m/z 173 | Loss of a methyl group (•CH₃) |

| GC-MS (EI) | Major Fragment 2 | m/z 144 | Cleavage of the ethylamine (B1201723) side chain |

| GC-IR | IR Absorption Band 1 | ~3350-3400 cm⁻¹ | N-H stretching vibration of the primary amine |

| GC-IR | IR Absorption Band 2 | ~2950-3100 cm⁻¹ | C-H stretching from methyl and ethyl groups |

| GC-IR | IR Absorption Band 3 | ~1450-1600 cm⁻¹ | C=C stretching vibrations of the indole ring |

HPLC-TOF (High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry): This technique pairs HPLC with a time-of-flight (TOF) mass spectrometer. The primary advantage of a TOF analyzer is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. researchgate.netmendeley.com This allows for the determination of a compound's elemental formula from its exact mass. scispace.com HPLC-TOF is particularly useful for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in non-targeted screening analyses. The high mass accuracy provides a high degree of confidence in the identification of detected compounds. mendeley.com

Table 4: High-Accuracy Mass Data from HPLC-TOF for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) |

| [C₁₂H₁₆N₂ + H]⁺ | 189.13862 | 189.13881 | 1.0 |

Emerging Research Directions and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century. novapublishers.com Traditional methods, while effective, often rely on harsh conditions, toxic reagents, and multi-step processes that are not environmentally friendly. The current focus in organic synthesis is on the development of green and sustainable methodologies that are cost-effective, efficient, and minimize waste. civilica.com

Recent advancements in the synthesis of indoles and their derivatives that could be applied to 1-(1-Methylindol-6-yl)ethanamine include:

Tandem Reactions: Convergent synthetic strategies, such as the sequence of hydroformylation and Fischer indole synthesis, allow for the assembly of complex tryptamines from simpler, pharmacologically relevant starting materials. nih.gov This modular approach could be adapted for the synthesis of this compound and its analogues.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. acs.org Developing synthetic routes for indole ethanamines in such solvents would significantly improve their environmental footprint.

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste. Research into one-pot syntheses of functionalized indoles is a promising area. tci-thaijo.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric, hazardous reagents | Catalytic, often recyclable, less toxic reagents |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, bio-solvents |

| Energy | High temperatures and pressures often required | Milder reaction conditions, use of microwave or ultrasound |

| Waste | Significant generation of byproducts and waste | Atom-economical reactions, minimized waste streams |

| Efficiency | Often multi-step with purification at each stage | One-pot reactions, tandem catalysis, higher overall yield |

In-depth Mechanistic Understanding of Biological Activities

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comchula.ac.th The biological potential of this compound remains to be elucidated, but the activities of related compounds suggest several avenues for investigation.

Key biological targets and mechanisms of action for indole derivatives include:

Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. mdpi.com Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. nih.govnih.gov

DNA Interaction and Topoisomerase Inhibition: Some indole compounds can bind to DNA or inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. mdpi.comnih.gov This can lead to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism for certain indole alkaloids. nih.gov

Receptor Modulation: Indole derivatives can act as agonists or antagonists for various receptors, such as serotonin (B10506) (5-HT) receptors, which are involved in a wide range of physiological processes. researchgate.net

A thorough investigation of this compound would involve screening against a panel of cancer cell lines and microbial strains, followed by detailed mechanistic studies to identify its specific molecular targets and pathways of action.

Integration of Omics Technologies for Systems-Level Insights

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. acs.org

Metabolomics: This technology can be used to analyze the global changes in the metabolome of a cell or organism upon exposure to a compound. For indole derivatives, metabolomics can shed light on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on endogenous metabolic pathways. biorxiv.orgnih.govnih.gov For instance, studies on gut microbiota have shown that indole derivatives are key signaling molecules, and their metabolic profiles can be indicative of health or disease states. nih.govnih.gov

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. Chemoproteomics, a sub-discipline of proteomics, can be used to identify the direct protein targets of a small molecule like this compound within the entire proteome. rrpharmacology.ru This approach can uncover novel mechanisms of action and off-target effects.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how a compound alters gene expression. This can provide insights into the signaling pathways and cellular processes that are affected by the compound. mdpi.com The integration of transcriptomics with metabolomics has been shown to be a powerful tool for identifying key genes in metabolic pathways involving indole derivatives. mdpi.com

Table 2: Application of Omics Technologies in the Study of Indole Ethanamines

| Omics Technology | Research Question | Potential Insights for this compound |

| Metabolomics | How is the compound metabolized and what metabolic pathways does it affect? | Identification of metabolites, understanding of ADME properties, impact on cellular metabolism. biorxiv.orgnih.gov |

| Proteomics | What are the direct protein targets and how does the proteome change in response to the compound? | Target identification and validation, elucidation of mechanism of action, off-target profiling. rrpharmacology.ru |

| Transcriptomics | How does the compound alter gene expression? | Identification of affected signaling pathways and cellular processes, understanding of regulatory networks. mdpi.com |

Advancements in Predictive Computational Modeling for Indole Ethanamines

In recent years, computational modeling has become an indispensable tool in drug discovery and development. nih.govrsc.org For a novel compound like this compound, predictive modeling can be used to forecast its physicochemical properties, biological activities, and potential toxicities, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. jocpr.comnih.gov By developing QSAR models for a set of related indole derivatives, the activity of this compound could be predicted. tandfonline.comeurjchem.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov For this compound, docking studies could be performed against known targets of other indole derivatives to generate hypotheses about its potential mechanism of action. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. This approach can be used to screen virtual libraries of compounds for potential hits or to design new molecules with improved activity. mdpi.com

Machine Learning and Artificial Intelligence: More advanced computational methods, including machine learning and AI, are increasingly being used to build more accurate predictive models from large datasets. These models can learn complex relationships between chemical structures and biological activities that are not apparent from traditional QSAR approaches. rsc.org

The application of these computational tools can significantly accelerate the investigation of this compound by prioritizing experimental studies and providing a rational basis for the design of more potent and selective analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methylindol-6-yl)ethanamine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 1-methylindole as the core scaffold. Introduce the ethanamine moiety via nucleophilic substitution or reductive amination. For example, react 1-methylindole-6-carbaldehyde with nitroethane followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the target compound .

- Step 2 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove byproducts. Confirm purity (>95%) using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm .

- Optimization : Adjust reaction stoichiometry and temperature to minimize side reactions (e.g., over-alkylation).

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the indole methyl group (δ ~3.7 ppm) and ethanamine chain (δ ~2.8 ppm for CH₂NH₂) .

- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) to confirm molecular weight (calc. 174.24 g/mol) and fragmentation patterns .

- Purity Assessment : Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities .

Q. How can researchers assess the biological activity of this compound in preliminary screens?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors, given structural similarity to tryptamine derivatives). Use HEK293 cells expressing target receptors and measure IC₅₀ values .

- Enzyme Inhibition : Screen against monoamine oxidase (MAO) isoforms via fluorometric assays .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodology :

- Software : Use Gaussian or ORCA with B3LYP hybrid functional and 6-31G(d) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional parameters .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If DFT suggests high serotonin receptor affinity but in vitro assays show weak activity:

- Step 1 : Re-examine solvent effects in simulations (e.g., include implicit solvation via PCM model) .

- Step 2 : Perform metadynamics simulations to explore conformational flexibility of the ethanamine chain .

- Step 3 : Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Design :

- Modifications : Introduce substituents at the indole C-3/C-5 positions (e.g., halogens, methoxy groups) or vary the amine chain length .

- Evaluation :

- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions .

- Biological Testing : Compare IC₅₀ values across derivatives in receptor-binding assays to identify key pharmacophores .

Methodological Notes

- Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (acetonitrile/water) and solve using SHELXL .

- Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC₅₀) and teratogenicity, referencing OECD guidelines .

- Data Storage : Organize spectral and assay data in relational databases (e.g., SQL) with metadata tags for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.